2-Butyl-4,4,6-trimethyl-1,3-dioxane 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 54546-26-8
VCID: VC20768321
InChI: InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3
SMILES: CCCCC1OC(CC(O1)(C)C)C
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

2-Butyl-4,4,6-trimethyl-1,3-dioxane

CAS No.: 54546-26-8

Cat. No.: VC20768321

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

2-Butyl-4,4,6-trimethyl-1,3-dioxane - 54546-26-8

Specification

CAS No. 54546-26-8
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name 2-butyl-4,4,6-trimethyl-1,3-dioxane
Standard InChI InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3
Standard InChI Key QUBNQDBPPTZYJL-UHFFFAOYSA-N
SMILES CCCCC1OC(CC(O1)(C)C)C
Canonical SMILES CCCCC1OC(CC(O1)(C)C)C

Introduction

Chemical Identity and Structure

2-Butyl-4,4,6-trimethyl-1,3-dioxane belongs to the dioxane family of organic compounds, featuring a six-membered heterocyclic ring with two oxygen atoms. The structural backbone consists of a 1,3-dioxane ring with several alkyl substituents: a butyl group at position 2, methyl groups at positions 4 and 6, and an additional methyl group at position 4. This arrangement of alkyl groups contributes to its unique chemical properties and applications.

The compound is identified by several standardized chemical identifiers that facilitate its recognition in scientific literature and commercial contexts. Its chemical structure corresponds to a molecular formula of C₁₁H₂₂O₂ with a calculated molecular weight of 186.29 g/mol . The systematic IUPAC name properly identifies the spatial arrangement of the functional groups around the heterocyclic core.

Chemical Identifiers and Nomenclature

The following table presents the key chemical identifiers for 2-Butyl-4,4,6-trimethyl-1,3-dioxane:

Identifier TypeValue
CAS Number54546-26-8
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight186.29 g/mol
IUPAC Name2-butyl-4,4,6-trimethyl-1,3-dioxane
Standard InChIInChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3
Standard InChIKeyQUBNQDBPPTZYJL-UHFFFAOYSA-N
SMILESCCCCC1OC(CC(O1)(C)C)C

The compound is also known by several synonyms, including "Herboxane" and "2-butyl-4,4,6-trimethyl-3-dioxane," which are commonly used in commercial and industrial contexts . These alternative names may appear in product catalogs, safety data sheets, and fragrance formulation literature.

Physical and Chemical Properties

2-Butyl-4,4,6-trimethyl-1,3-dioxane possesses a distinctive set of physical and chemical properties that influence its behavior in various applications. At standard temperature and pressure, it exists as a colorless liquid with specific organoleptic properties that make it valuable in the fragrance industry .

The compound exhibits moderate volatility with a boiling point of approximately 207.1°C at atmospheric pressure . This relatively high boiling point suggests strong intermolecular forces despite its modest molecular weight. Its density is lower than that of water, typical for many organic compounds containing hydrocarbon chains.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane:

PropertyValueSource
Physical StateColorless liquid
Density0.856 g/cm³
Boiling Point207.1°C at 760 mmHg
Flash Point74.9°C
Vapor Pressure98 Pa at 25°C
Water Solubility656 μg/L at 20°C
LogP (Octanol/Water)3.10670
Refractive Index1.413

The relatively high flash point of 74.9°C indicates that the compound has moderate flammability concerns, requiring standard precautions during handling and storage . Its limited water solubility (656 μg/L) coupled with a LogP value greater than 3 suggests considerable hydrophobicity, which is consistent with its molecular structure containing multiple alkyl groups .

Spectroscopic Properties

The compound's refractive index of 1.413 provides valuable information for analytical identification and quality control purposes . This optical property is particularly useful in industrial settings where rapid confirmation of the compound's identity or purity may be necessary without resorting to more sophisticated analytical techniques.

Synthesis and Production

While detailed synthesis methodologies for 2-Butyl-4,4,6-trimethyl-1,3-dioxane are often proprietary and vary between manufacturers, the general approach typically involves the reaction of specific precursors under controlled conditions to form the dioxane ring structure. The synthesis likely involves reactions that form the heterocyclic dioxane core with subsequent addition or modification of the alkyl substituents.

The formation of the 1,3-dioxane ring structure generally requires the reaction of a dihydroxy compound with an aldehyde or ketone under acidic conditions. For 2-Butyl-4,4,6-trimethyl-1,3-dioxane, this would involve carefully selected reagents to incorporate the butyl group at position 2 and the methyl groups at positions 4 and 6.

Industrial production methods prioritize efficiency, yield, and purity while minimizing the generation of hazardous byproducts. Continuous process monitoring and quality control measures ensure consistency in the final product, especially important for applications in consumer products like fragrances where sensory properties must remain consistent across production batches.

Applications and Uses

2-Butyl-4,4,6-trimethyl-1,3-dioxane has established itself primarily in the fragrance industry where its distinctive olfactory profile contributes significantly to various formulations. The compound is particularly valued for its ability to impart freshness to fragrance compositions .

Fragrance Applications

In perfumery and fragrance development, 2-Butyl-4,4,6-trimethyl-1,3-dioxane is characterized by a spicy, herbaceous note that provides natural freshness to compositions . Specifically, the odor profile has been described as having herbal, spice, chamomile, green, and basil characteristics, making it a versatile ingredient in creating complex aromatic profiles .

This compound finds application across various consumer product categories:

Application TypeSpecific Uses
Fabric Care ProductsDetergents, fabric softeners, and other laundry products
Personal CarePerfumes, colognes, and body care products
Home CareAir fresheners, room sprays, and household cleaners

The ability of 2-Butyl-4,4,6-trimethyl-1,3-dioxane to create freshness in fragrance compositions makes it particularly valuable in fabric care applications where long-lasting fresh scents are highly desirable . Its chemical stability ensures that the fragrance persists through manufacturing, storage, and consumer use processes.

Environmental Considerations

The environmental behavior of 2-Butyl-4,4,6-trimethyl-1,3-dioxane can be partially inferred from its physicochemical properties, although specific research on its environmental fate and effects may be limited in the public domain.

Environmental Fate

With a LogP value of approximately 3.1, the compound has the potential to bioaccumulate in aquatic organisms . Its limited water solubility (656 μg/L) suggests that in aquatic environments, it may partition preferentially to sediments and organic matter rather than remaining dissolved in the water column .

The compound's potential for biodegradation and persistence in the environment would depend on several factors, including the presence of microorganisms capable of metabolizing its structure. As a member of the dioxane family, its environmental behavior may share some similarities with other dioxane derivatives, which have been studied more extensively.

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